

Introduction: The Significance of Isotopic Labeling in Guanidinium Chloride

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Compound of Interest

Compound Name: Guanidine-d5 deuteriochloride

CAS No.: 108694-93-5

Cat. No.: B566211

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Guanidinium chloride (GdmCl) is a powerful chaotropic agent and protein denaturant, fundamental to countless studies in biochemistry and molecular biology.[1][2] Its deuterated analogue, **Guanidine-d5 Deuteriochloride** (Guanidine-d5 DCI), where the five exchangeable protons on the nitrogen atoms and the proton of the hydrochloride are replaced with deuterium, offers enhanced capabilities for specific analytical applications. The incorporation of stable heavy isotopes is crucial for tracer studies in drug development and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1]

Understanding the core physical characteristics of this isotopically labeled compound is not merely an academic exercise; it is a prerequisite for its effective and safe use in research. Properties such as appearance, melting point, solubility, and hygroscopicity dictate the appropriate storage, handling, and experimental design. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to equip researchers, scientists, and drug development professionals with the necessary technical insights for its application.

Section 1: Identity and Purity

The foundational characteristics of any chemical reagent are its identity and purity. For an isotopically labeled compound, this extends to its isotopic enrichment.

- Chemical Formula: $(D_2N)_2C=ND \cdot DCI$ [3]
- CAS Number: 108694-93-5[3]
- Molecular Weight: 101.57 g/mol [3]
- Synonyms: Guanidine-d5 mono(hydrochloride-d), Guanidinium-d5 chloride[1]

A key parameter for this material is its isotopic purity, which is typically specified as a minimum of 98 atom % D.[3] This high level of deuterium enrichment is essential to minimize interference from protonated species in sensitive analytical methods like NMR spectroscopy.

Section 2: Core Physical Properties

The macroscopic properties of Guanidine-d5 DCI influence its behavior from the storage shelf to the experimental solution. These characteristics are largely comparable to its non-deuterated analogue, Guanidinium Chloride, as the substitution of deuterium for protium has a negligible effect on these bulk properties.

Appearance and Form

Guanidine-d5 DCI is supplied as a white to off-white solid.[4][5] It can range from a crystalline powder to a solid mass. Its non-deuterated counterpart is known to form orthorhombic bipyramidal crystals and may agglomerate upon storage, a behavior that can also be expected for the deuterated form.[2][6][7]

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound.



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This is consistent with the melting point of its non-deuterated analogue, which is approximately 182.3 °C.[2] The slight elevation in the melting point for the deuterated compound, while minor, is a plausible consequence of the stronger deuterium bonds compared to protium bonds, which can lead to more stable crystal lattice interactions.

The rationale for using the capillary method is its requirement for a minimal amount of sample and its high precision.

- **Sample Preparation:** Finely grind a small amount of the Guanidine-d5 DCI solid to ensure uniform packing.
- **Capillary Loading:** Tap the open end of a glass capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating Profile:** Use a rapid heating ramp (10-20 °C/min) to approach the expected melting range, then slow the ramp to 1-2 °C/min approximately 15 °C below the anticipated melting point. This slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- **Observation:** Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). This range is the melting point.

Solubility Profile

Solubility is a key determinant of a compound's utility in various experimental systems.



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While specific quantitative data for Guanidine-d5 DCI is limited, its non-deuterated form, Guanidinium Chloride, is extremely soluble in water, with a reported solubility of 2.15 g/mL at 20 °C and a maximum solubility of approximately 6 M at room temperature.[2][6] It is reasonable to assume a similarly high aqueous solubility for the deuterated analogue.

This protocol establishes the saturation point of the compound in a given solvent at a specific temperature.

- **Equilibration:** Add an excess amount of solid Guanidine-d5 DCI to a known volume of the solvent (e.g., deionized water) in a sealed vial.
- **Saturation:** Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The use of a sealed vial prevents solvent evaporation.
- **Separation:** Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-weighed, calibrated pipette. Avoid transferring any solid particles.
- **Evaporation:** Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or in a drying oven set to a temperature well below the

compound's decomposition point.

- Quantification: Weigh the container with the dried solute. The mass of the dissolved solid can be calculated by subtraction.
- Calculation: Express the solubility in g/L or mol/L.

Hygroscopicity and Stability

Guanidine-d5 DCI is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The non-deuterated form is further classified as deliquescent, absorbing enough moisture to dissolve.[8] This property necessitates specific storage and handling procedures.

- Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize moisture exposure.[3][4]
- Stability: It is stable if stored under the recommended conditions. However, due to its hygroscopic nature, it is advisable to re-analyze the material for purity if stored for extended periods (e.g., over three years).[3]

Section 3: Spectroscopic and Structural Characterization

Spectroscopic techniques provide insight into the molecular structure and confirm the identity and isotopic enrichment of Guanidine-d5 DCI.



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Caption: General workflow for the physical and spectroscopic characterization of a solid sample.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The substitution of deuterium for protium significantly impacts these vibrations. Because deuterium is twice as heavy as protium, the N-D bonds will vibrate at a lower frequency (wavenumber) than the corresponding N-H bonds. This isotopic shift is a hallmark of successful deuteration. While a specific spectrum for Guanidine-d5 DCI is not readily available, data for non-deuterated guanidinium chloride can be used as a reference.^[9]

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation.

- **Instrument Background:** Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the spectral contributions of the atmosphere (e.g., CO₂ and H₂O vapor) and the instrument itself.
- **Sample Application:** Place a small amount of the solid Guanidine-d5 DCI onto the ATR crystal.

- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for achieving a high-quality spectrum.
- **Data Acquisition:** Scan the sample over the desired range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm^{-1}). Compare the spectrum to a reference spectrum of non-deuterated Guanidinium Chloride to identify the expected shifts in N-D vibrational bands.



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Caption: Principle of Fourier Transform Infrared (FTIR) Spectroscopy with an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the extent and location of isotopic labeling.^[10] For Guanidine-d5 DCI, several nuclei can be probed.

- ^1H NMR: In a highly deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum should show only a very small residual signal corresponding to the ~2% of remaining N-H protons. This confirms the high isotopic enrichment. The use of a deuterated solvent is mandatory to avoid a massive, overwhelming solvent signal that would obscure the analyte signals.^[11]

- ^2H (Deuterium) NMR: This spectrum will show a strong signal corresponding to the N-D deuterons, providing direct evidence of the deuteration.
- ^{13}C NMR: The carbon spectrum will show a single resonance for the central carbon atom. Due to coupling with the attached deuterium atoms, this signal will appear as a multiplet, with the specific pattern determined by the spin of the deuterium nucleus ($I=1$).
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D_2O) or DMSO- d_6 . D_2O is a good choice given the high water solubility of the parent compound.
- Sample Preparation: Accurately weigh approximately 5-10 mg of Guanidine- d_5 DCI and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ^1H , ^2H , and ^{13}C spectra according to standard instrument protocols. The high isotopic purity means a longer acquisition time may be needed for the ^1H spectrum to achieve a good signal-to-noise ratio for the residual proton signal.
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integrations (for ^1H NMR), and coupling patterns to confirm the structure and isotopic purity.

Crystal Structure

While a crystal structure determination for the deuterated form is not publicly available, the structure of Guanidinium Chloride provides an excellent model. It crystallizes in the orthorhombic space group Pbca .^[2] The key feature is the guanidinium cation, which is planar due to the delocalization of the positive charge across the three nitrogen atoms, resulting in significant double-bond character for all three C-N bonds.^[12] This planarity and charge delocalization are fundamental to its function as a denaturant. The cations and chloride anions are linked in the crystal lattice by a network of $\text{N-H}\cdots\text{Cl}$ hydrogen bonds.^[2] In Guanidine- d_5 DCI, these would be $\text{N-D}\cdots\text{Cl}$ deuterium bonds.

Conclusion and Recommendations

Solid Guanidine-d5 DCI is a white, hygroscopic crystalline solid with a melting point in the range of 185-189 °C. Its physical properties are largely analogous to its well-characterized non-deuterated form, with the critical differences arising in its spectroscopic signatures due to the mass difference between deuterium and protium. The pronounced hygroscopicity of this compound mandates careful handling and storage in a dry, inert atmosphere to maintain its integrity and ensure reproducible experimental results. The analytical protocols outlined in this guide provide a framework for verifying the key physical characteristics and confirming the isotopic purity, ensuring confidence in its application for advanced research in drug development and protein science.

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